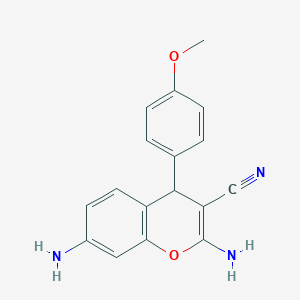
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Vue d'ensemble
Description
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMCC is a member of the chromene family of compounds and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Antimicrobial Activities
2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile and similar compounds have shown potential in antimicrobial activities. For example, compounds including 2-amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile have been utilized for the synthesis of S-nucleoside and C-nucleoside analogues, demonstrating significant antibacterial and antifungal activities (Ghoneim, El-Farargy, & Abdelaziz, 2014).
PET Agents for Imaging in Cancer
Compounds related to this compound have been synthesized for use as PET (Positron Emission Tomography) agents in imaging apoptosis in cancer. Specifically, carbon-11-labeled 4-aryl-4H-chromenes have been prepared and isolated, showing potential as effective agents for cancer imaging (Gao, Wang, Miller, Hutchins, & Zheng, 2010).
Corrosion Inhibition
Derivatives of this compound, such as 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, have been explored as corrosion inhibitors. These compounds have shown effectiveness in inhibiting corrosion of materials like N80 steel in acidic environments, making them valuable in industrial applications (Ansari, Quraishi, & Singh, 2017).
Anticancer Drug Leads
Some derivatives of this compound have been synthesized and characterized, with docking studies suggesting their potential as leads for anticancer drugs. These compounds show capability for intercalating with DNA, which may be effective in cancer treatment (Nogueira, Almeida, França, & Figueroa-Villar, 2020).
Propriétés
IUPAC Name |
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZZVFPXDQDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)
![2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)
![4-[4-(2-pyridinyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4999643.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4999675.png)
![N-cyclopropyl-4-methoxy-3-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4999683.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenoxybutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4999710.png)
![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)